molecular formula C14H19N3O2S2 B6517637 3-ethyl-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one CAS No. 869076-25-5

3-ethyl-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B6517637
CAS No.: 869076-25-5
M. Wt: 325.5 g/mol
InChI Key: NVFYFYUOBSYXPJ-UHFFFAOYSA-N
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Description

Its structure features:

  • A thieno[3,2-d]pyrimidin-4-one core.
  • A 3-ethyl substituent at position 2.
  • A sulfanyl-ethyl linker with a pyrrolidin-1-yl group at the terminal 2-oxo position.

Pyrrolidine (a 5-membered ring) confers distinct conformational and electronic properties compared to bulkier amines like piperidine .

Properties

IUPAC Name

3-ethyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2S2/c1-2-17-13(19)12-10(5-8-20-12)15-14(17)21-9-11(18)16-6-3-4-7-16/h2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVFYFYUOBSYXPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(CCS2)N=C1SCC(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID51090789
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Comparison with Similar Compounds

Substituent Variations in the Sulfanyl Linker

Compound Name Substituent at 2-oxo Position Core Structure Molecular Weight Key Properties/Applications Reference
Target Compound Pyrrolidin-1-yl Thieno[3,2-d]pyrimidin-4-one Not explicitly stated Anti-infective potential
3-(3,5-dimethylphenyl)-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-... (CAS 877653-23-1) Piperidin-1-yl (6-membered) Thieno[3,2-d]pyrimidin-4-one 415.57 Higher lipophilicity; drug discovery
3-ethyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one 4-Fluorophenyl Thieno[2,3-d]pyrimidin-4-one Not explicitly stated Enhanced binding via fluorine
2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-3-{[4-isopropylphenyl]methyl}... Azepan-1-yl (7-membered) Pyrido-thieno[3,2-d]pyrimidin-4-one Not explicitly stated Extended ring size for selectivity

Key Observations :

  • Pyrrolidin-1-yl (target compound) vs. piperidin-1-yl : The 5-membered pyrrolidine may enhance conformational flexibility and reduce steric hindrance compared to piperidine.
  • Azepan-1-yl : A 7-membered ring increases steric bulk, possibly altering pharmacokinetics.

Modifications in the Thienopyrimidine Core

Compound Name Core Substitutions Additional Functional Groups Molecular Formula Bioactivity Insights Reference
Target Compound None Ethyl at position 3 Not explicitly stated Unmodified core
2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(4-methylphenyl)-... (ZINC2719809) 4-Methylphenyl at position 3 4-Chlorophenyl in linker C23H20ClN3O2S2 Increased lipophilicity
3-(2-methoxyethyl)-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-... (C280-1185) 2-Methoxyethyl at position 3 Piperidin-1-yl in linker C16H23N3O3S2 Improved solubility

Key Observations :

  • Ethyl vs. Methoxyethyl : Methoxyethyl introduces polarity, enhancing aqueous solubility.
  • 4-Methylphenyl : Aromatic substituents may improve membrane permeability but reduce solubility.

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